molecular formula C27H42O4 B1246210 12-Epi-Deoxoscalarin

12-Epi-Deoxoscalarin

Cat. No.: B1246210
M. Wt: 430.6 g/mol
InChI Key: IDZDIJBVDDHIIM-MWZFGUNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Epi-deoxoscalarin is a scalarane-type sesterterpene (25-carbon backbone) isolated from marine sponges, notably Hyattella cribriformis and Spongia nitens . Structurally, it belongs to the scalaranes, characterized by a tetracyclic framework with a fused γ-lactone ring. The "12-epi" designation refers to the epimerization at the C-12 position, distinguishing it from scalarin and deoxoscalarin . This compound has garnered attention for its antiparasitic properties, particularly against protozoa such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum .

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bS)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-1,3,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-13-yl] acetate

InChI

InChI=1S/C27H42O4/c1-16(28)31-21-14-20-25(4)12-7-11-24(2,3)18(25)10-13-26(20,5)19-9-8-17-15-30-23(29)22(17)27(19,21)6/h8,18-23,29H,7,9-15H2,1-6H3/t18-,19-,20+,21+,22+,23+,25-,26-,27+/m0/s1

InChI Key

IDZDIJBVDDHIIM-MWZFGUNWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OCC5=CC4)O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OCC5=CC4)O)C)C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Scalarane Family

12-Epi-deoxoscalarin is closely related to scalarin and deoxoscalarin, differing primarily in stereochemistry and functional group modifications:

  • Scalarin : Contains a hydroxyl group at C-12 and an acetyl group at C-22. Exhibits anti-inflammatory and cytotoxic activity but lower antiprotozoal potency compared to this compound .
  • Deoxoscalarin : Lacks the hydroxyl group at C-12 but retains the acetyl group at C-22. Shows reduced bioactivity against Plasmodium falciparum compared to this compound .
  • 12-Epi-scalarin : Shares the C-12 epimerization with this compound but includes additional oxygenated groups, which correlate with higher cytotoxicity .
Bioactivity Comparison with Non-Scalarane Terpenoids

In antiprotozoal assays, this compound was compared to other sponge-derived terpenoids (Table 1):

Compound Class IC50 (μg/mL) Cytotoxicity (L6 cells, IC50) Selectivity Index (SI)
This compound Scalarane sesterterpene T. cruzi: 4.90 ; P. falciparum: 3.30 >30 >6.1 (for P. falciparum)
Dorisenone D (11) Spongian diterpene P. falciparum: 0.43 3.90 >9.0
11β-Acetoxyspongi-12-en-16-one (12) Spongian diterpene L. donovani: 0.75; T. cruzi: 4.51 3.32 4.4 (for L. donovani)
Heptaprenyl-p-quinol (9) Linear meroterpene T. cruzi: 4.08; T. brucei: 3.54 3.50 ~0.9
Tryptophol (14) Indole alkaloid T. brucei: 5.89; P. falciparum: 14.02 >90 >15.3

Key Findings :

  • Antiplasmodial Activity: Dorisenone D (IC50 0.43 μg/mL) outperforms this compound (IC50 3.30 μg/mL), but the latter shows lower cytotoxicity (SI >6.1 vs. >9.0 for dorisenone D) .
  • Antitrypanosomal Activity: this compound is less potent than heptaprenyl-p-quinol (9) but has a better safety profile .
  • Structural-Activity Relationship : The absence of oxygenated groups in this compound reduces cytotoxicity compared to oxygen-rich scalaranes like 12-epi-scalarin .
Antimicrobial Activity

This compound exhibits weak antibacterial effects (e.g., 12 mm inhibition zone against Bacillus subtilis), outperformed by demethylfurospongin-4 and tetraprenylacetic acid derivatives .

Cytotoxicity Profile

Unlike spongian diterpenes (e.g., compounds 11 and 12), this compound shows minimal toxicity to mammalian L6 cells (IC50 >30 μg/mL), suggesting favorable selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Epi-Deoxoscalarin
Reactant of Route 2
12-Epi-Deoxoscalarin

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